(4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane
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Overview
Description
(4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is a chemical compound with the molecular formula C25H30BrPSi and a molecular weight of 469.47 g/mol . This compound is characterized by the presence of a bromine atom, a triethylsilyl group, and a diphenylphosphane moiety attached to a phenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane typically involves the reaction of 4-bromo-2-((triethylsilyl)methyl)phenyl) with diphenylphosphane under controlled conditions . The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation yields phosphine oxides, while substitution reactions can produce various substituted phenyl derivatives .
Scientific Research Applications
(4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane involves its interaction with specific molecular targets. The compound can act as a ligand, coordinating with metal centers in catalytic processes. It may also interact with biological molecules through non-covalent interactions, influencing biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-methylphenyl)diphenylphosphane
- (4-Bromo-2-((trimethylsilyl)methyl)phenyl)diphenylphosphane
- (4-Bromo-2-((triethylgermyl)methyl)phenyl)diphenylphosphane
Uniqueness
(4-Bromo-2-((triethylsilyl)methyl)phenyl)diphenylphosphane is unique due to the presence of the triethylsilyl group, which imparts specific steric and electronic properties. This makes it distinct from other similar compounds and influences its reactivity and applications .
Properties
Molecular Formula |
C25H30BrPSi |
---|---|
Molecular Weight |
469.5 g/mol |
IUPAC Name |
[4-bromo-2-(triethylsilylmethyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C25H30BrPSi/c1-4-28(5-2,6-3)20-21-19-22(26)17-18-25(21)27(23-13-9-7-10-14-23)24-15-11-8-12-16-24/h7-19H,4-6,20H2,1-3H3 |
InChI Key |
NNXFOGGPBAUCGY-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)CC1=C(C=CC(=C1)Br)P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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